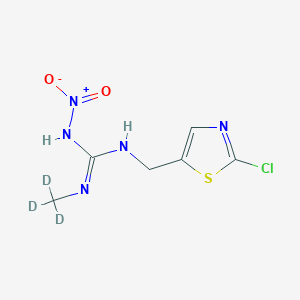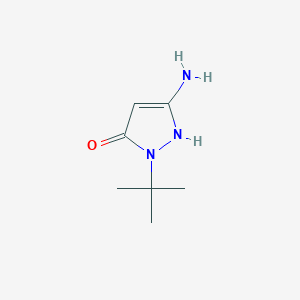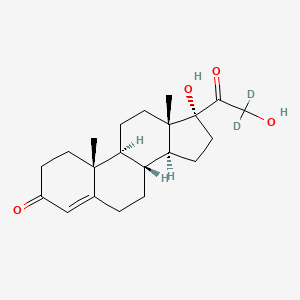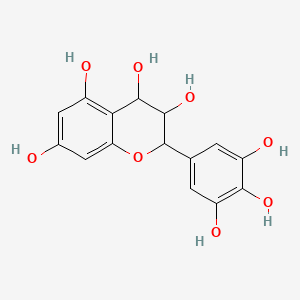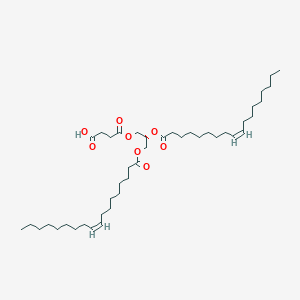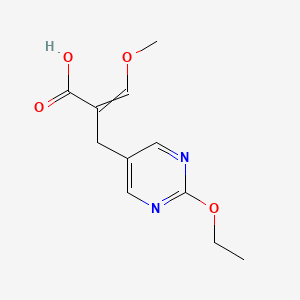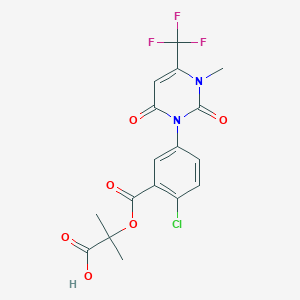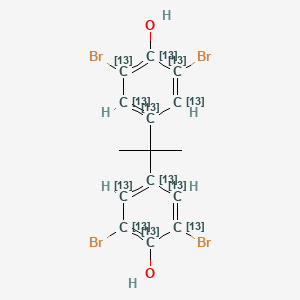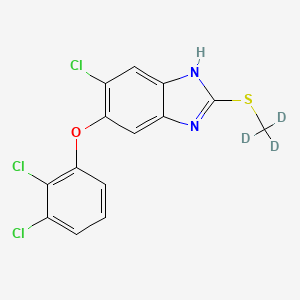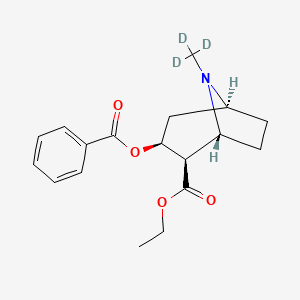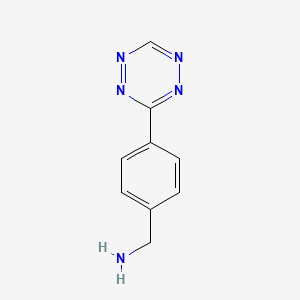
(4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine
Overview
Description
(4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine is a useful research compound. Its molecular formula is C9H9N5 and its molecular weight is 187.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine is strained alkenes . Strained alkenes are a class of compounds that have a high degree of angle strain and ring strain, making them highly reactive. This reactivity is exploited by this compound to form stable covalent linkages .
Mode of Action
This compound interacts with its targets through a [4+2] Diels-Alder cycloaddition reaction . In this reaction, the tetrazine moiety of the compound reacts with strained alkenes to form a stable covalent linkage . This reaction is highly specific and efficient, making it useful in various applications.
Pharmacokinetics
The compound’s solubility in DMSO and methanol suggests that it could have good bioavailability, although this would need to be confirmed through further studies.
Result of Action
The primary result of the action of this compound is the formation of a stable covalent linkage with strained alkenes . This can be used to label biomolecules in a highly specific manner, enabling their detection and study. This has made the compound highly useful in bioorthogonal labeling and cell detection applications .
Action Environment
The action of this compound is influenced by the presence of strained alkenes, which are necessary for the compound’s reaction. The reaction is also dependent on the pH and temperature of the environment, as these factors can influence the rate of the Diels-Alder reaction. The compound is stable at -20°C , suggesting that it has good stability under standard laboratory conditions.
Biochemical Analysis
Biochemical Properties
The biochemical properties of (4-(1,2,4,5-Tetrazin-3-YL)phenyl)methanamine are largely defined by its ability to undergo [4+2] Diels-Alder cycloaddition reactions with strained alkenes . This reaction forms a stable covalent linkage, which is a key feature in bioorthogonal reactions
Cellular Effects
The cellular effects of this compound are primarily related to its use in bioorthogonal labeling and cell detection . It can react with strained alkenes present in various cellular components to form a stable covalent linkage . This allows for the labeling and detection of these components in a biological context
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of a stable covalent linkage through a [4+2] Diels-Alder cycloaddition reaction with strained alkenes . This reaction is highly specific and efficient, making it ideal for bioorthogonal labeling applications
Properties
IUPAC Name |
[4-(1,2,4,5-tetrazin-3-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5/c10-5-7-1-3-8(4-2-7)9-13-11-6-12-14-9/h1-4,6H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCOJRPYFRRONJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=NN=CN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



